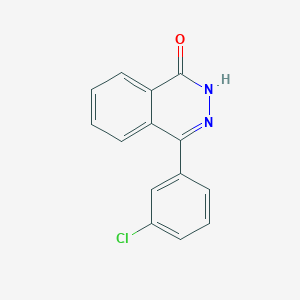

4-(3-chlorophenyl)-2H-phthalazin-1-one

説明

特性

分子式 |

C14H9ClN2O |

|---|---|

分子量 |

256.68 g/mol |

IUPAC名 |

4-(3-chlorophenyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(18)17-16-13/h1-8H,(H,17,18) |

InChIキー |

FPVZVESOAWCPPQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=CC=C3)Cl |

製品の起源 |

United States |

準備方法

Role of Catalysts

Oxalic acid in one-pot syntheses acts as a dual acid catalyst, protonating carbonyl groups to enhance electrophilicity and facilitating dehydration. In contrast, cyclocondensation reactions rely on the inherent nucleophilicity of hydrazine, with ethanol serving as both solvent and proton source.

化学反応の分析

Types of Reactions

4-(3-chlorophenyl)-2H-phthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

Reduction: Reduction reactions can lead to the formation of phthalazine derivatives with different substituents.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazinones.

科学的研究の応用

4-(3-chlorophenyl)-2H-phthalazin-1-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(3-chlorophenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 4-(3-chlorophenyl)-2H-phthalazin-1-one with structurally related phthalazinone derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Structural and Functional Differences

Substituent Position and Bioactivity: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorobenzyl substituent in compound 24a . The 1,2,4-oxadiazole moiety in the 1291832-17-1 compound introduces aromatic heterocyclic rigidity, which may enhance selectivity for kinases or nucleic acid targets .

Physicochemical Properties: Lipophilicity: The 3-chlorophenyl group increases logP compared to unsubstituted phthalazinones, but less than 4-chlorobenzyl derivatives (e.g., compound 24a, logP ~2.5 inferred from ESI-MS data ). Solubility: Formyl (compound 24a) and hydroxymethyl-cyclopropyl (compound 16) substituents improve aqueous solubility compared to the target compound’s nonpolar chlorophenyl group .

Synthetic Accessibility: The target compound can be synthesized via Suzuki-Miyaura coupling of 4-chlorophthalazinone with 3-chlorophenylboronic acid, analogous to methods for 4-(4-bromophenyl)-2H-phthalazin-1-one . Complex derivatives (e.g., Olaparib D5) require multi-step protocols, including piperazine coupling and deuterium exchange, increasing synthetic complexity .

Key Research Findings

Compound 24a : Exhibits a melting point of ~120–125°C and IR absorption at 1704 cm⁻¹ (C=O stretch), confirming structural integrity. Its formyl group enables further derivatization via reductive amination .

Olaparib D5 : Deuteration at cyclopropane positions enhances plasma half-life (t₁/₂ >24 hrs in preclinical models) by slowing CYP450-mediated metabolism .

Compound 142 : Achieved 56% yield via amide coupling, with NMR confirming a 1.5:1 rotamer ratio due to restricted piperazine rotation .

Q & A

Basic: What are the key synthetic methodologies and optimal reaction conditions for synthesizing 4-(3-chlorophenyl)-2H-phthalazin-1-one?

Answer:

The synthesis typically involves multi-step processes, including condensation, cyclization, and functional group transformations. Key steps include:

- Ring formation : Use of dehydrating agents like acetic anhydride or phosphorous oxychloride to facilitate oxadiazole or phthalazinone core formation .

- Coupling reactions : Controlled coupling of the 3-chlorophenyl moiety to the phthalazinone scaffold under inert atmospheres .

- Optimized conditions : Elevated temperatures (80–120°C), solvent selection (ethanol, DMF), and pH control to achieve yields >70% .

- Purity control : Intermediate purification via column chromatography and recrystallization .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with aromatic protons typically resonating at δ 7.2–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemical ambiguities; e.g., bond angles and torsional strain in the phthalazinone ring .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.07) .

Advanced: How can researchers address discrepancies in reported biological activity data for phthalazinone derivatives?

Answer:

Contradictions often arise from variations in assay conditions or biological models. Methodological solutions include:

- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity metrics .

- Dose-response profiling : Establish EC50/IC50 curves under consistent pH and temperature conditions to compare potency .

- Structural analogs : Synthesize and test derivatives (e.g., trifluoromethyl or bromo-substituted variants) to isolate substituent effects .

Advanced: What strategies enhance the thermal stability of this compound during synthesis?

Answer:

- Electron-withdrawing groups (EWGs) : The 3-chlorophenyl group reduces electron density, stabilizing the phthalazinone core against thermal degradation .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

- Solvent selection : High-boiling solvents (e.g., DMF) maintain reaction homogeneity at elevated temperatures .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typically >200°C) to optimize heating durations .

Advanced: How to design experiments to elucidate the interaction mechanisms of this compound with biological targets?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses with targets like GABA receptors or kinases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Site-directed mutagenesis : Modify putative binding residues in recombinant proteins to validate interaction sites .

- Fluorimetric assays : Monitor conformational changes via fluorescence quenching (e.g., tryptophan residues in target proteins) .

Advanced: How to resolve synthetic challenges in achieving regioselectivity during phthalazinone functionalization?

Answer:

- Directing groups : Introduce temporary groups (e.g., methoxy) to steer electrophilic substitution to specific positions .

- Catalytic systems : Use Pd/Cu catalysts for cross-couplings (e.g., Suzuki-Miyaura) to attach aryl groups selectively .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .

Basic: What are the primary degradation pathways of this compound under acidic/basic conditions?

Answer:

- Acidic hydrolysis : The lactam ring undergoes cleavage, forming carboxylic acid derivatives (confirmed via LC-MS) .

- Base-mediated oxidation : The chlorophenyl group may undergo hydroxylation, detected via HPLC retention time shifts .

- Photodegradation : UV exposure accelerates decomposition; use amber glassware and antioxidants (e.g., BHT) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。